molecular formula C12H7ClN4O3 B4056779 N-(4-chlorophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine

N-(4-chlorophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B4056779
M. Wt: 290.66 g/mol
InChI Key: AKSITNODIZEBBT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a benzoxadiazole ring substituted with a 4-chlorophenyl group and a nitro group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine typically involves the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of appropriate precursors such as o-nitroaniline derivatives.

    Introduction of the 4-Chlorophenyl Group: This step involves the substitution reaction where a 4-chlorophenyl group is introduced to the benzoxadiazole ring.

    Nitration: The nitro group is introduced through nitration reactions using reagents like nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, potentially altering the functional groups attached to the benzoxadiazole ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of N-(4-aminophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxadiazole ring may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine
  • N-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine
  • N-(4-chlorophenyl)-1,2,4-triazole-3-amine

Uniqueness

N-(4-chlorophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine is unique due to the presence of both a nitro group and a benzoxadiazole ring, which confer distinct chemical reactivity and potential biological activities. Its structural features differentiate it from other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O3/c13-7-1-3-8(4-2-7)14-12-10(17(18)19)6-5-9-11(12)16-20-15-9/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSITNODIZEBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=CC3=NON=C32)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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